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Compound of Interest

Compound Name: Aplyronine C

Cat. No.: B1239267

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of Aplyronine C, a potent marine macrolide with significant cytotoxic and actin-

binding properties. The methodology detailed herein is primarily based on the highly

stereocontrolled and convergent approach developed by Paterson and coworkers. This

synthesis is notable for its strategic use of aldol reactions to establish stereochemistry and a

key late-stage fragment coupling.

Retrosynthetic Analysis and Strategy
The total synthesis of Aplyronine C is approached through a convergent strategy, dissecting

the molecule into two key fragments of comparable complexity: the C1–C27 macrocyclic

aldehyde and the C28–C34 side-chain methyl ketone. This approach allows for the parallel

synthesis of these fragments, enhancing overall efficiency. The crucial carbon-carbon bond

formation to unite these fragments is achieved via a boron-mediated aldol reaction.
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Caption: Retrosynthetic approach to Aplyronine C.

Synthesis of the C28–C34 Methyl Ketone Fragment
The synthesis of the side-chain fragment is a linear sequence designed to install the requisite

stereocenters with high control.

C28-C34 Fragment Synthesis

Roche Ester Derivative Sn(II)-mediated Aldol Reaction Evans-Tishchenko Reduction Silyl Protection & Deprotection Double Swern Oxidation Wittig Reaction Isomerization C28-C34 Methyl Ketone

Click to download full resolution via product page

Caption: Workflow for C28-C34 fragment synthesis.

Quantitative Data for C28–C34 Fragment Synthesis
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Step Reaction Reagents Yield (%)
Diastereomeri
c Ratio (dr)

1
Sn(II)-mediated

Aldol Reaction

Ketone 8,

Acetaldehyde,

Sn(OTf)₂, N-

ethylpiperidine

97 15:1

2

Evans-

Tishchenko

Reduction

Aldol adduct 9,

Samarium Iodide
- -

3

Silyl

Protection/Depro

tection

TESCl,

Imidazole; HF-

Pyridine

- -

4
Double Swern

Oxidation

Diol 11, Oxalyl

chloride, DMSO,

Et₃N

- -

5 Wittig Reaction

Keto-aldehyde,

Phosphonium

salt 12, LiHMDS

75 (2 steps) 8:1 Z/E

6 Isomerization

(Z)-

vinylformamide

13, I₂

- -

Note: Yields and dr are based on reported values and may vary based on experimental

conditions.

Experimental Protocols for C28–C34 Fragment
Synthesis
Protocol 2.1: Sn(II)-mediated Aldol Reaction

To a solution of the (R)-Roche ester-derived ketone 8 in an appropriate solvent, add N-

ethylpiperidine.
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Cool the mixture to -78 °C.

Add a solution of tin(II) triflate in the same solvent.

Add acetaldehyde dropwise and stir the reaction mixture at -78 °C for the specified time.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography to afford the syn aldol adduct 9.

Protocol 2.2: Evans-Tishchenko Reduction

Dissolve the β-hydroxy ketone 9 and a suitable aldehyde (e.g., propionaldehyde, used in

excess) in anhydrous THF under an inert atmosphere.

Cool the solution to -10 °C.

Add a freshly prepared solution of samarium iodide (SmI₂) in THF dropwise.

Allow the reaction to warm to room temperature and stir for 2 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the mixture with ether.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

Purify by silica gel chromatography to yield the 1,3-anti diol monoester 10.

Protocol 2.4: Double Swern Oxidation

To a solution of oxalyl chloride in dichloromethane at -78 °C, add DMSO dropwise.

After stirring for 30 minutes, add a solution of diol 11 in dichloromethane.
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Stir for 1 hour at -78 °C.

Add triethylamine and stir for an additional 10 minutes at -78 °C before allowing the reaction

to warm to room temperature.

Quench the reaction with water and extract with dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude keto-aldehyde.

Protocol 2.5: Wittig Reaction for N-methyl-N-vinylformamide Synthesis

To a suspension of the phosphonium salt 12 in THF at -78 °C, add LiHMDS.

Stir the resulting ylide solution for 30 minutes.

Add a solution of the crude keto-aldehyde from the previous step.

Allow the reaction to warm to room temperature and stir until completion.

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

Dry, concentrate, and purify by chromatography to obtain the (Z)-vinylformamide 13.

Synthesis of the C1–C27 Macrocyclic Aldehyde
Fragment
The synthesis of this larger fragment involves the elaboration of a previously synthesized

macrocyclic intermediate.

C1-C27 Fragment Synthesis

Macrocyclic Intermediate 4 Global Deprotection (aq. HF) TES Protection Selective Deprotection Oxidation C1-C27 Aldehyde 7

Click to download full resolution via product page
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Caption: Workflow for C1-C27 fragment synthesis.

Experimental Protocols for C1–C27 Fragment Synthesis
Protocol 3.1: Global Deprotection and TES Protection

Treat the macrocyclic intermediate 4 with aqueous HF in a suitable solvent system.

After completion, quench the reaction and work up to isolate the resulting tetraol.

Protect the tetraol by treating it with triethylsilyl chloride (TESCl) and imidazole in DMF to

yield the tetra-TES protected macrocycle.

Protocol 3.2: Selective Deprotection and Oxidation

Selectively deprotect the C27 primary alcohol of the tetra-TES protected macrocycle using

mild acidic conditions (e.g., THF/H₂O/AcOH).

Monitor the reaction carefully to ensure selectivity.

Upon completion, isolate the primary alcohol.

Oxidize the primary alcohol to the corresponding aldehyde 7 using a mild oxidizing agent

such as Dess-Martin periodinane or a Swern oxidation.

Fragment Coupling and Completion of the Synthesis
The final stages of the synthesis involve the crucial coupling of the two fragments, followed by

a series of transformations to install the remaining functionalities and complete the synthesis of

Aplyronine C.[1]

Endgame Synthesis

C1-C27 Aldehyde + C28-C34 Ketone Boron-mediated Aldol Coupling Deoxygenation (Burgess/Stryker) Ketone Reduction (Zn(BH4)2) Esterification (Keck) Global Deprotection (HF-Pyridine) Aplyronine C
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Caption: Final steps in the total synthesis of Aplyronine C.

Quantitative Data for the Endgame Synthesis
Step Reaction Reagents Yield (%)

Diastereomeri
c Ratio (dr)

1
Boron-mediated

Aldol Coupling

Aldehyde 7,

Ketone 6, c-

Hex₂BCl, Et₃N

61 -

2 Deoxygenation
Burgess reagent;

Stryker's reagent
- -

3
C29 Ketone

Reduction

Ketone 18,

Zn(BH₄)₂
90 10:1

4
Keck

Esterification

Alcohol 21, (S)-

N,N-

dimethylalanine,

DCC, DMAP,

CSA

- -

5
Global

Deprotection
HF•pyridine - -

Note: The overall yield for the synthesis was reported as 3.6% over 28 steps (longest linear

sequence).[1]

Experimental Protocols for the Endgame Synthesis
Protocol 4.1: Boron-mediated Aldol Coupling

To a solution of the C28–C34 methyl ketone 6 in an anhydrous solvent (e.g., diethyl ether) at

-10 °C, add triethylamine followed by dicyclohexylboron chloride.

Stir the mixture to allow for enolization.

In a separate flask, dissolve the C1–C27 aldehyde 7 in the same solvent and cool to -78 °C.
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Slowly add the pre-formed boron enolate solution to the aldehyde solution via cannula.

Stir the reaction at -78 °C for the specified duration.

Quench the reaction with a pH 7 buffer and perform a mild, non-oxidative workup.

Purify the crude product by flash chromatography to obtain the β-hydroxy ketone 17.[1]

Protocol 4.2: Deoxygenation at C27

Dehydration: Treat the β-hydroxy ketone 17 with the Burgess reagent in a suitable solvent to

effect dehydration to the corresponding enone.

1,4-Reduction: Reduce the resulting enone in a conjugate sense using Stryker's reagent to

yield ketone 18.

Protocol 4.3: Stereoselective Ketone Reduction

Dissolve ketone 18 in diethyl ether and cool to 0 °C.

Add a solution of zinc borohydride (Zn(BH₄)₂) and stir until the reaction is complete.

Quench carefully with a saturated aqueous solution of Rochelle's salt.

Extract with an organic solvent, dry, and concentrate.

Purify by chromatography to afford the desired C29 alcohol 21 with high diastereoselectivity.

[1]

Protocol 4.4: Keck Esterification

To a solution of alcohol 21, (S)-N,N-dimethylalanine, and a catalytic amount of 4-

(dimethylamino)pyridine (DMAP) and camphorsulfonic acid (CSA) in an anhydrous solvent,

add dicyclohexylcarbodiimide (DCC).

Stir the reaction at room temperature until completion.

Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
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Purify the residue to obtain the esterified product.

Protocol 4.5: Global Deprotection

Dissolve the fully protected precursor in pyridine in a plastic vial.

Carefully add hydrogen fluoride-pyridine complex (HF•py) at 0 °C.

Allow the reaction to stir at room temperature until all silyl protecting groups are removed.

Quench the reaction by carefully adding it to a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an appropriate organic solvent.

Dry, concentrate, and purify by chromatography to yield Aplyronine C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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